1-[(Tert-butoxy)carbonyl]-decahydroquinoline-2-carboxylic acid
Overview
Description
1-[(Tert-butoxy)carbonyl]-decahydroquinoline-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a decahydroquinoline-2-carboxylic acid structure. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations .
Preparation Methods
The synthesis of 1-[(Tert-butoxy)carbonyl]-decahydroquinoline-2-carboxylic acid typically involves the reaction of decahydroquinoline-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile, tetrahydrofuran (THF), or a biphasic mixture of chloroform and aqueous sodium bicarbonate .
Chemical Reactions Analysis
1-[(Tert-butoxy)carbonyl]-decahydroquinoline-2-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol
Substitution: The compound can undergo nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Oxidation and Reduction: The decahydroquinoline core can be subjected to oxidation and reduction reactions to modify its structure.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-decahydroquinoline-2-carboxylic acid is used in various scientific research applications, including:
Organic Synthesis: It serves as a protected intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where the Boc group protects amine functionalities during multi-step synthesis.
Biological Studies: It is employed in the study of enzyme mechanisms and protein interactions, where the Boc group can be selectively removed to reveal active amine groups.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-decahydroquinoline-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine by forming a carbamate linkage, which can be cleaved under acidic conditions to regenerate the free amine . This process is crucial in synthetic organic chemistry to prevent unwanted side reactions.
Comparison with Similar Compounds
1-[(Tert-butoxy)carbonyl]-decahydroquinoline-2-carboxylic acid can be compared to other Boc-protected compounds, such as:
Boc-protected amino acids: These compounds also feature the Boc group protecting the amine functionality, making them useful intermediates in peptide synthesis.
Boc-protected heterocycles: Similar to the decahydroquinoline derivative, these compounds use the Boc group to protect nitrogen-containing heterocycles during chemical transformations.
The uniqueness of this compound lies in its specific structure, which combines the stability of the Boc group with the versatile decahydroquinoline scaffold, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-11-7-5-4-6-10(11)8-9-12(16)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHISGFNVINWNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCCC2CCC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201179575 | |
Record name | 1-(1,1-Dimethylethyl) octahydro-1,2(2H)-quinolinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201179575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253136-30-0 | |
Record name | 1-(1,1-Dimethylethyl) octahydro-1,2(2H)-quinolinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=253136-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) octahydro-1,2(2H)-quinolinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201179575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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